molecular formula C10H11N3O4 B1407945 Methyl 2-azido-4,5-dimethoxybenzoate CAS No. 477883-38-8

Methyl 2-azido-4,5-dimethoxybenzoate

Cat. No.: B1407945
CAS No.: 477883-38-8
M. Wt: 237.21 g/mol
InChI Key: DQICSZZWMMDVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azido-4,5-dimethoxybenzoate is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol. It is known for its utility in various research applications, particularly in the field of organic synthesis. The compound is characterized by the presence of an azido group (-N3) and two methoxy groups (-OCH3) attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the diazotization of methyl 2-amino-4,5-dimethoxybenzoate followed by the substitution of the diazonium group with an azide ion . The reaction typically requires the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to yield the desired azido compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often forming triazoles through cycloaddition reactions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), copper(I) catalysts for click chemistry.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of the azido group.

Scientific Research Applications

Methyl 2-azido-4,5-dimethoxybenzoate is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Used in the modification of biomolecules for labeling and tracking purposes.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 2-azido-4,5-dimethoxybenzoate can be compared with similar compounds such as:

    Methyl 2-amino-4,5-dimethoxybenzoate: This compound is a precursor in the synthesis of this compound and shares similar structural features.

    Methyl 2-azido-4,5-diethoxybenzoate: Similar in structure but with ethoxy groups instead of methoxy groups, leading to different reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl 2-azido-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-15-8-4-6(10(14)17-3)7(12-13-11)5-9(8)16-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQICSZZWMMDVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N=[N+]=[N-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (486 mg, 7.1 mmol) in H2O (6 mL) was added to a solution of methyl 2-amino-4,5-dimethoxy benzoate (1.0 g, 4.7 mmol) in 6N—HCl (20 mL) at 0° C. under N2 atmosphere. After stirring for 15 min, the mixture was then added dropwise to a stirred solution of sodium azide (611 mg, 9.4 mmol) and sodium acetate (3.86 g, 47 mmol) in H2O (30 mL) at 0° C. under N2 atmosphere. After the addition was completed, the reaction mixture was warmed to room temperature and stirred for 2 hrs. The resulting precipitate was collected by vacuum filtration, wash with cold water and dried under reduced pressure to yield methyl 2-azido-4,5-dimethoxybenzoate (909 mg, 82%). 1H NMR (CDCl3, 600 MHz) δ 7.42 (s, 1H), 6.66 (s, 1H), 3.95 (s, 3H), 3.90 (s, 6H); MS (ES+) m/z 238.2 (M+H)+
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
611 mg
Type
reactant
Reaction Step Two
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-azido-4,5-dimethoxybenzoate
Reactant of Route 2
Methyl 2-azido-4,5-dimethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-azido-4,5-dimethoxybenzoate
Reactant of Route 4
Methyl 2-azido-4,5-dimethoxybenzoate
Reactant of Route 5
Methyl 2-azido-4,5-dimethoxybenzoate
Reactant of Route 6
Methyl 2-azido-4,5-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.